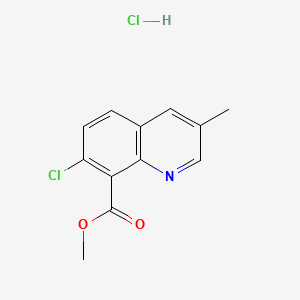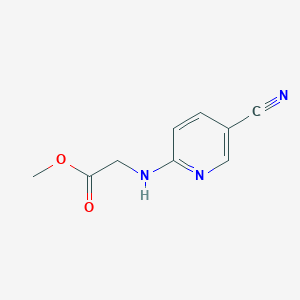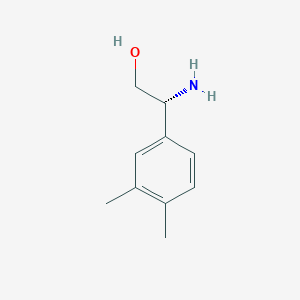
(2R)-2-Amino-2-(3,4-dimethylphenyl)ethan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-Amino-2-(3,4-dimethylphenyl)ethan-1-OL is an organic compound with the molecular formula C10H15NO It is a chiral molecule, meaning it has a non-superimposable mirror image
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Amino-2-(3,4-dimethylphenyl)ethan-1-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethylbenzaldehyde and a suitable amine.
Reductive Amination: The key step in the synthesis is the reductive amination of 3,4-dimethylbenzaldehyde with an amine, followed by reduction to yield the desired product. Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reductive amination processes with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated purification systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2-Amino-2-(3,4-dimethylphenyl)ethan-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can further modify the compound, often using reducing agents like NaBH4 or LiAlH4.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other oxidizing agents under acidic or basic conditions.
Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, and other nucleophiles.
Major Products
The major products formed from these reactions include ketones, aldehydes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(2R)-2-Amino-2-(3,4-dimethylphenyl)ethan-1-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (2R)-2-Amino-2-(3,4-dimethylphenyl)ethan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R)-2-(3,4-Dimethoxyphenyl)ethanol: Similar in structure but with methoxy groups instead of amino groups.
(2R)-2-(3,4-Dimethylphenyl)ethan-1-amine: Similar but lacks the hydroxyl group.
Uniqueness
(2R)-2-Amino-2-(3,4-dimethylphenyl)ethan-1-OL is unique due to its specific combination of functional groups (amino and hydroxyl) and its chiral nature. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C10H15NO |
|---|---|
Poids moléculaire |
165.23 g/mol |
Nom IUPAC |
(2R)-2-amino-2-(3,4-dimethylphenyl)ethanol |
InChI |
InChI=1S/C10H15NO/c1-7-3-4-9(5-8(7)2)10(11)6-12/h3-5,10,12H,6,11H2,1-2H3/t10-/m0/s1 |
Clé InChI |
HSQAORATDQNBDY-JTQLQIEISA-N |
SMILES isomérique |
CC1=C(C=C(C=C1)[C@H](CO)N)C |
SMILES canonique |
CC1=C(C=C(C=C1)C(CO)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


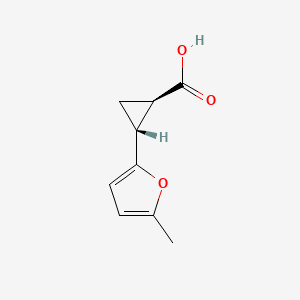
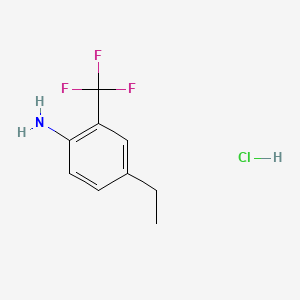
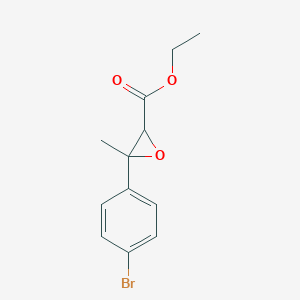
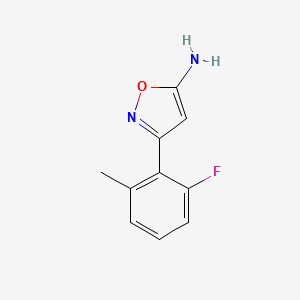
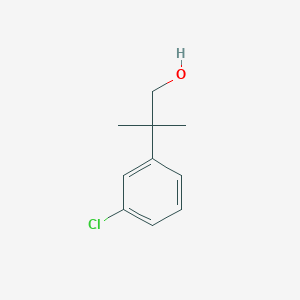
![tert-butyl N-{[1-(2-hydroxyethyl)cyclobutyl]methyl}carbamate](/img/structure/B13575322.png)
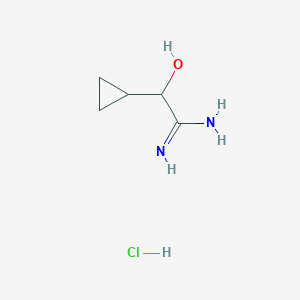
![(6R)-2-nitro-6-[[4-(trifluoromethoxy)phenyl]methoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B13575352.png)
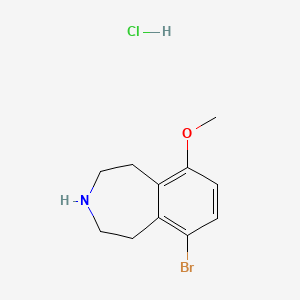
![Methyl (r)-3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoate](/img/structure/B13575357.png)
![2-[(4-fluoro-3-nitrophenyl)amino]-N-[4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B13575361.png)

